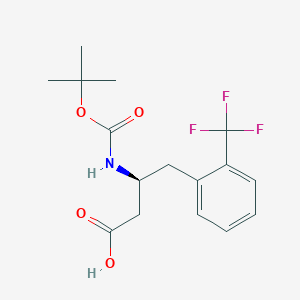
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid
Übersicht
Beschreibung
“(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid” is a chemical compound . It’s a phenylalanine derivative . The compound is used in various research and development applications .
Synthesis Analysis
The synthesis of this compound involves several steps. In one reported method, a solution of 3-((3-amino-4-fluorophenyl)(hydroxy)methyl)benzonitrile in DMF, l-(3-((tert-butoxycarbonylamino)methyl)phenyl)-3-(trifluoromethyl)-lH-pyrazole-5-carboxylic acid, N-ethyl-N-isopropylpropan-2-amine, and bromotripyrrolidin-l-ylphosphonium hexafluorophosphate were included, and the mixture was stirred for 19 hours at 37 °C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.303 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 415.4±45.0 °C at 760 mmHg . The flash point is 205.0±28.7 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid has been investigated for its antimicrobial properties. In vitro studies revealed moderate action against Candida albicans , a common fungal pathogen. Additionally, it exhibited higher activity against Aspergillus niger and certain bacteria, including Escherichia coli and Bacillus cereus . Notably, the Minimum Inhibitory Concentration (MIC) value against Bacillus cereus was lower than that of the approved benzoxaborole antifungal drug AN2690 (Tavaborole) .
Acidity and Structural Insights
The presence of an electron-withdrawing substituent in this compound leads to a significant increase in acidity compared to its analogues. Moreover, Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid can isomerize to form the corresponding 3-hydroxybenzoxaborole. Structural studies and docking simulations suggest potential binding to the active site of Candida albicans LeuRS , similar to the mechanism of action of Tavaborole .
Boron Chemistry Applications
Arylboronic acids, including Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid, find applications as building blocks in organic chemistry, sensors, polymers, and functionalization of nanoparticles. Their unique properties make them valuable in various fields, including pharmaceuticals and materials science .
Trifluoromethylation Reactions
The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Understanding its reactivity and incorporating it into organic molecules can lead to novel compounds with desirable properties .
Synthesis of Trifluoromethyl Ethers
Boc-protected ortho and para isomers of this compound can yield 3- and 4-(trifluoromethoxy)anthranilic acid after appropriate metalation and carboxylation reactions .
Potential Antibacterial Agents
Given its demonstrated antibacterial activity, Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid holds promise as a potential antibacterial agent. Further research is needed to explore its mechanism of action and optimize its efficacy .
Wirkmechanismus
Target of Action
The primary target of Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA.
Mode of Action
Boc-(S)-3-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid interacts with its target by blocking the function of LeuRS . This interaction disrupts the protein synthesis process, leading to the inhibition of microbial growth .
Biochemical Pathways
The compound affects the protein synthesis pathway . By blocking LeuRS, it prevents the attachment of leucine to its corresponding tRNA, disrupting the translation process and ultimately inhibiting protein synthesis .
Result of Action
The result of the compound’s action is the inhibition of microbial growth . By disrupting protein synthesis, it prevents the microorganism from producing essential proteins, leading to growth inhibition .
Eigenschaften
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJFIZXCXGBMPB-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949781 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid | |
CAS RN |
270065-74-2 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80949781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774214.png)
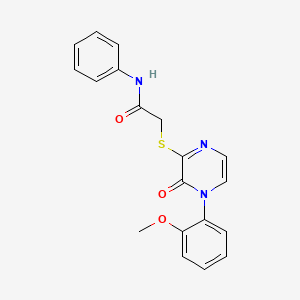
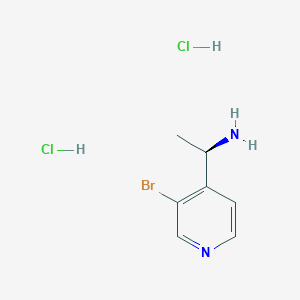
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)
![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)
![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)
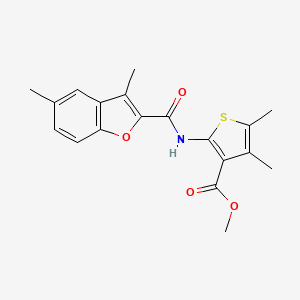
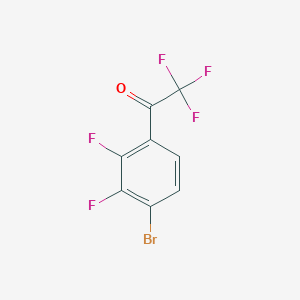
![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)
methanone](/img/structure/B2774234.png)
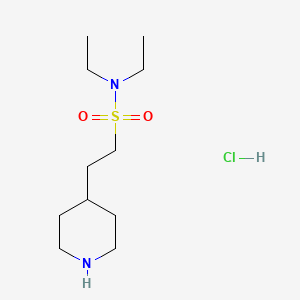
![[3-Amino-5-(2,5-dimethylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2774237.png)